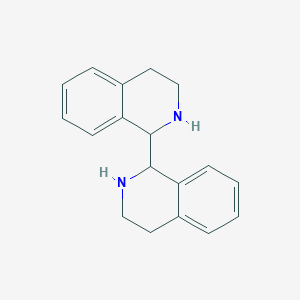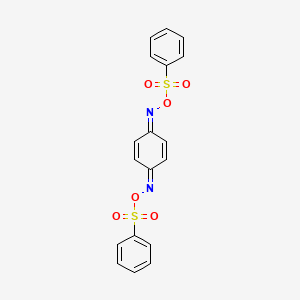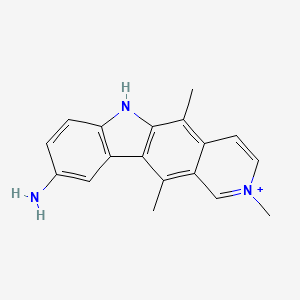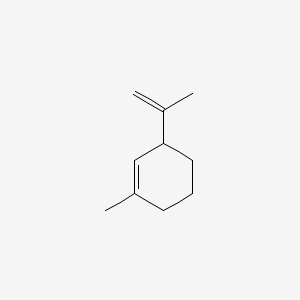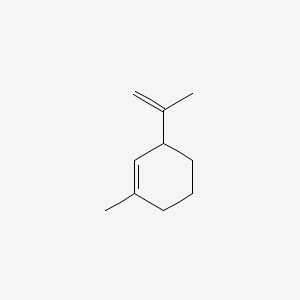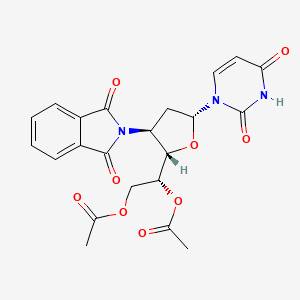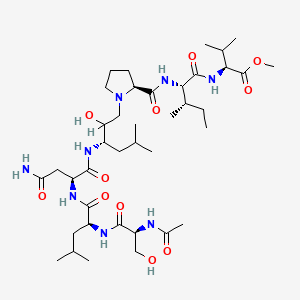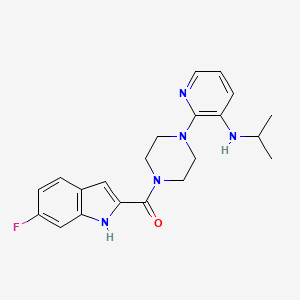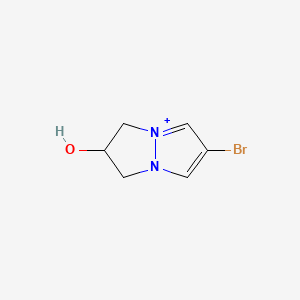
Adenosine 5'-(tetrahydrogen triphosphate), 3'-amino-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is a modified nucleoside triphosphate. It is structurally similar to adenosine triphosphate but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which are replaced by hydrogen atoms. This modification results in the compound’s inability to form phosphodiester bonds, making it useful in various biochemical applications, particularly in the study of DNA and RNA synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- typically involves the following steps:
Starting Material: The synthesis begins with adenosine, which undergoes selective protection of the hydroxyl groups.
Deoxygenation: The protected adenosine is then subjected to deoxygenation at the 2’ and 3’ positions to replace the hydroxyl groups with hydrogen atoms.
Phosphorylation: The deoxygenated adenosine is phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- has several scientific research applications:
DNA and RNA Synthesis: It is used as a chain terminator in DNA sequencing and synthesis, preventing the addition of further nucleotides.
Enzyme Mechanistic Studies: The compound is used to study the mechanisms of polymerases and other enzymes involved in nucleic acid metabolism.
Antiviral Research: Due to its ability to terminate nucleic acid chains, it is used in the development of antiviral drugs.
Mecanismo De Acción
The mechanism of action of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains by polymerases. Once incorporated, the absence of the 3’ hydroxyl group prevents the formation of phosphodiester bonds, effectively terminating the chain. This property makes it a valuable tool in DNA sequencing and antiviral research.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-: Similar in structure but lacks the amino group at the 3’ position.
Adenosine 5’-triphosphate: The natural form with hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyadenosine 5’-triphosphate: Another chain terminator used in similar applications.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is unique due to the presence of the amino group at the 3’ position, which can participate in additional chemical reactions, providing more versatility in biochemical applications.
Propiedades
Número CAS |
90053-18-2 |
|---|---|
Fórmula molecular |
C10H17N6O11P3 |
Peso molecular |
490.20 g/mol |
Nombre IUPAC |
[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O11P3/c11-5-1-7(16-4-15-8-9(12)13-3-14-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7H,1-2,11H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
RTDWSTYJRAZSBP-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


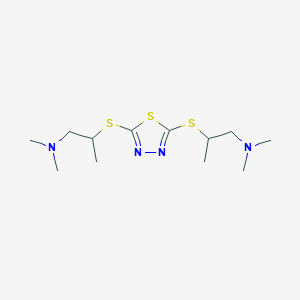
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

